![molecular formula C13H13N3O4 B4773041 5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4773041.png)
5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPAC, and it is a pyrazole derivative that has shown promising results in various research studies.
Scientific Research Applications
MPAC has been studied for its potential applications in various scientific research areas, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, MPAC has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a crucial process in many diseases, and MPAC has been shown to have anti-inflammatory properties. In neurodegenerative diseases, MPAC has been studied for its potential to protect neurons and improve cognitive function.
Mechanism of Action
The mechanism of action for MPAC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. MPAC has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. Additionally, MPAC has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
MPAC has been shown to have various biochemical and physiological effects in different research studies. In cancer research, MPAC has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation, MPAC has been shown to reduce the production of inflammatory cytokines. In neurodegenerative diseases, MPAC has been shown to protect neurons and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using MPAC in lab experiments is its versatility in different research areas. MPAC has been studied for its potential applications in cancer research, inflammation, and neurodegenerative diseases. Another advantage of using MPAC is its relatively low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using MPAC is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for MPAC research. One potential area of research is the development of more efficient synthesis methods for MPAC. Another potential area of research is the optimization of MPAC for specific applications, such as cancer treatment or neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action for MPAC and its potential applications in different research areas.
Conclusion:
In conclusion, 5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a promising compound for its potential applications in scientific research. This paper has provided an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MPAC. Further research is needed to fully understand the potential of MPAC in different research areas.
properties
IUPAC Name |
5-[(4-methoxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-16-11(10(7-14-16)13(18)19)12(17)15-8-3-5-9(20-2)6-4-8/h3-7H,1-2H3,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROFVWXHEVVPRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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